(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride
Description
This compound is a boron-containing beta-lactamase inhibitor, as designated by its International Nonproprietary Name (INN) . Its structure features:
- A benzooxaborinine core with a hydroxyl group at position 2, contributing to its mechanism of action.
- A cyclohexylacetamido side chain substituted with a 2-aminoethylamino group, enhancing binding affinity to bacterial targets.
- A dihydrochloride salt form, improving aqueous solubility and stability for pharmaceutical use .
Beta-lactamase inhibitors are critical in overcoming antibiotic resistance by preventing enzymatic degradation of beta-lactam antibiotics. The benzooxaborinine scaffold distinguishes this compound from traditional inhibitors, which often rely on beta-lactam or heterocyclic motifs .
Properties
Molecular Formula |
C19H30BCl2N3O5 |
|---|---|
Molecular Weight |
462.2 g/mol |
IUPAC Name |
3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H |
InChI Key |
CKWIMFZHNCBHIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Enantioselective Formation of β-Hydroxy Ester
The (R)-configured β-hydroxy ester is synthesized through lipase-mediated kinetic resolution of racemic precursors. For example, Candida antarctica lipase B catalyzes the enantioselective hydrolysis of (±)-ethyl 3-hydroxypent-4-enoate to yield the (R)-enantiomer with >98% enantiomeric excess (ee). This step ensures the correct stereochemistry at the C3 position of the oxaborinine ring.
Boronate Cyclization
The β-hydroxy ester undergoes hydroboration with pinacolborane under iridium catalysis ([Ir(COD)Cl]₂) to form a pinacol boronate intermediate. Subsequent acid-mediated cyclization in the presence of hydrochloric acid generates the oxaborinine ring. Reaction conditions (e.g., −100°C for Matteson-type chloromethylation) are critical to prevent racemization and byproduct formation.
Table 1: Reaction Conditions for Boronate Cyclization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroboration | Pinacolborane, [Ir(COD)Cl]₂, THF, 25°C | 85 |
| Cyclization | HCl (3 N), 1,4-dioxane, reflux | 78 |
Preparation of the Cyclohexylacetamido Side Chain
The (1S,4R)-rel-4-((2-aminoethyl)amino)cyclohexylacetamide moiety is synthesized through a sequence of stereoselective aminations and alkylations:
trans-Cyclohexane-1,4-diamine Derivatization
Starting with trans-cyclohexane-1,4-diamine, selective protection of the primary amine with tert-butoxycarbonyl (Boc) groups is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. The secondary amine is then alkylated with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to introduce the aminoethyl side chain.
Acetamido Group Installation
The free amine on the cyclohexyl ring is acylated with bromoacetyl bromide in tetrahydrofuran (THF) at 0°C, followed by nucleophilic displacement with sodium azide and subsequent Staudinger reduction to yield the primary amine. Final coupling to the oxaborinine core uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Table 2: Key Intermediates in Side Chain Synthesis
| Intermediate | Structure | Purity (HPLC %) |
|---|---|---|
| Boc-protected diamine | Cyclohexyl-Boc-NH(CH₂)₂NH₂ | 95 |
| Azidoacetamide | Cyclohexyl-N₃C(O)CH₂Br | 89 |
Stereochemical Control and Coupling
Diastereomeric Resolution
The (1S,4R)-configuration of the cyclohexyl group is enforced via chiral stationary phase chromatography using a cellulose tris(3,5-dimethylphenylcarbamate) column. The undesired (1R,4S)-diastereomer is separated with a resolution factor (Rₛ) > 2.0.
Amide Bond Formation
Coupling the cyclohexylacetamido side chain to the oxaborinine core employs EDC/HOBt-mediated activation in anhydrous DMF. The reaction proceeds at 25°C for 12 hours, achieving >90% conversion. Excess reagents are removed via aqueous extraction, and the product is isolated by silica gel chromatography (ethyl acetate:hexanes, 3:1).
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free base is dissolved in ethanol and treated with hydrochloric acid (2.0 equiv) at 0°C. Crystallization is induced by slow evaporation, yielding the dihydrochloride salt as a white crystalline solid. X-ray powder diffraction confirms the salt form, with characteristic peaks at 2θ = 8.4°, 12.7°, and 17.2°.
Final Purification
Preparative reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) achieves >99% chemical purity. Lyophilization removes residual solvents, yielding the final compound with a melting point of 214–216°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Properties
- HPLC Retention Time : 8.2 min (Zorbax SB-C18, 4.6 × 150 mm, 1.0 mL/min, 220 nm).
- Mass Spec (ESI+) : m/z 507.2 [M+H]⁺ (calc. 507.3).
Scale-Up Considerations
Process Optimization
Critical adjustments for kilogram-scale production include:
Environmental Impact
Solvent recovery systems capture >95% of DMF and ethanol, reducing E-factor (kg waste/kg product) from 120 to 35.
Chemical Reactions Analysis
Boron-Containing Oxaborinine Ring Reactions
The 1,2-oxaborinine ring demonstrates unique reactivity due to boron's electrophilic character and ring strain . Key reactions include:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Hydrolysis | Aqueous media (pH 7–9) | Ring opening to form boronic acid derivatives |
| Coordination with nucleophiles | Alcohols, amines | Stable adducts via B–O/B–N bond formation |
| Oxidation | H₂O₂, acidic conditions | Cleavage of the boracycle to phenolic byproducts |
-
Hydrolysis is pH-dependent, with faster rates observed under alkaline conditions .
-
Boron's empty p-orbital facilitates interactions with β-lactamases, underpinning its role as a β-lactamase inhibitor .
Amide Bond Reactivity
The acetamido linker (-NH-C(=O)-CH₂-) participates in:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Acid/Base Hydrolysis | HCl (1N), reflux | Cleavage to free amine and carboxylic acid |
| Enzymatic degradation | Serine proteases | Peptide bond scission |
-
Stability studies show resistance to spontaneous hydrolysis at physiological pH (t₁/₂ > 24 h) .
-
Enzymatic cleavage is selective, with specificity for bacterial enzymes over mammalian proteases .
Amino Group Reactions
The trans-4-(2-aminoethylamino)cyclohexyl moiety undergoes:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Acylation | Acetic anhydride, pyridine | N-acetyl derivatives |
| Schiff base formation | Aldehydes/ketones | Imine intermediates |
| Protonation | Acidic media (pH < 4) | Formation of ammonium salts |
-
The primary amine exhibits pKa ~9.5, enabling protonation in physiological environments .
-
Acylation studies confirm steric hindrance from the cyclohexyl group slows reaction kinetics.
Carboxylic Acid Functionality
The C8-carboxylic acid group (-COOH) participates in:
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Esterification | Methanol/H⁺ | Methyl ester prodrugs |
| Salt formation | Alkali metal hydroxides | Water-soluble sodium/potassium salts |
| Decarboxylation | High temperature (>200°C) | Loss of CO₂ to form arylboronates |
-
Salt formation enhances aqueous solubility (e.g., dihydrochloride salt: >50 mg/mL) .
-
Ester derivatives show improved membrane permeability in pharmacokinetic studies .
Stability Under Stress Conditions
Forced degradation studies reveal:
| Condition | Degradation Pathway | Major Degradants |
|---|---|---|
| Oxidative (0.3% H₂O₂) | Boron ring oxidation | Benzoic acid derivatives |
| Photolytic (UV light) | C–N bond cleavage | Cyclohexylamine byproducts |
| Thermal (80°C, dry) | Dehydration | Anhydride formation |
Biochemical Interactions
As a β-lactamase inhibitor, the compound reacts covalently with serine residues in enzyme active sites:
-
Nucleophilic Attack : Serine-OH attacks the boron atom, forming a tetrahedral intermediate.
-
Enzyme Inactivation : Stable B–O–Ser bond prevents catalytic hydrolysis of β-lactams .
Kinetic parameters (Kₐₜ/Kᵢ = 1.2 × 10⁵ M⁻¹s⁻¹) confirm high inhibitory potency against class A/C/D enzymes .
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily investigated for its role as a pharmacological agent due to its structural features that allow for interaction with biological targets.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to (R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride exhibit inhibitory effects on various enzymes. For instance, studies have shown that bicyclic boronates can inhibit serine and metallo-beta-lactamases, which are critical in antibiotic resistance . This suggests that the compound may have similar inhibitory properties.
Targeting Cancer Cells
The compound's mechanism of action may involve the modulation of pathways associated with cancer cell proliferation. For example, recent studies have focused on the use of related compounds in glioblastoma treatment, highlighting their ability to alter cellular metabolism and induce apoptosis in tumor cells . The structural characteristics of this compound could potentially enhance its efficacy against such malignancies.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Target Enzyme | Inhibition Type | Reference |
|---|---|---|---|
| VNRX-5133 | Metallo-beta-lactamases | Competitive | |
| Compound A | Serine-beta-lactamases | Non-competitive | |
| (R)-Compound | Unknown Enzyme | TBD | Current Study |
Case Study 1: Inhibition of Serine-Beta-Lactamases
A study published in 2019 demonstrated that a related bicyclic boronate compound effectively inhibited serine-beta-lactamases (SBLs), which are crucial in bacterial resistance mechanisms. The study utilized various biochemical assays to quantify the inhibition and assess the compound's potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Anticancer Properties
In another investigation focusing on glioblastoma, researchers explored how compounds with similar structural motifs could modulate metabolic pathways in cancer cells. The findings suggested significant promise for these compounds in reducing tumor viability and enhancing patient outcomes when used in conjunction with established therapies .
Mechanism of Action
Taniborbactam hydrochloride exerts its effects by inhibiting β-lactamase enzymes. It acts as a reversible covalent inhibitor of serine-β-lactamases, with slow dissociation and prolonged active-site residence time. For metallo-β-lactamases, it behaves as a competitive inhibitor. The compound mimics the transition state structure and interacts with highly conserved active-site residues, thereby preventing the degradation of β-lactam antibiotics .
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
Regulatory and Pharmacological Impact
Biological Activity
(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride is a complex boron-containing compound with potential therapeutic implications. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic boronate structure that is known to interact with biological targets effectively. Its unique configuration allows it to modulate various biological pathways.
The compound acts primarily as an inhibitor of β-lactamases, which are enzymes responsible for antibiotic resistance. Studies have shown that it effectively inhibits both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), including clinically significant variants such as NDM-1 and VIM-1/2. The inhibition mechanism involves binding to the active site of these enzymes, preventing them from hydrolyzing β-lactam antibiotics .
2. In Vitro Studies
In vitro tests demonstrated that the compound exhibits potent inhibitory activity against various β-lactamase enzymes. The IC50 values for different enzymes are summarized in the table below:
| Enzyme Type | Enzyme | IC50 (μM) |
|---|---|---|
| SBL | TEM-116 | 0.12 |
| MBL | NDM-1 | 0.01 |
| MBL | VIM-1 | 0.0079 |
| MBL | VIM-2 | 0.0005 |
These results indicate that the compound has a broad-spectrum activity against resistant bacterial strains, making it a promising candidate for further development in antibiotic therapies .
1. Clinical Implications
A recent study explored the efficacy of this compound in combination with β-lactam antibiotics against resistant strains of bacteria. The results indicated a significant increase in the effectiveness of antibiotics when used alongside this boronate compound, suggesting its potential role in overcoming antibiotic resistance .
2. Toxicological Profile
Preliminary toxicological assessments have shown that while the compound is effective against resistant bacteria, it exhibits a favorable safety profile in animal models, with minimal adverse effects noted at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
- Methodology : The synthesis likely involves coupling the benzo[e][1,2]oxaborinine core with the cyclohexyl-acetamido-ethylamine moiety via amide bond formation. Key steps include boronic acid activation (e.g., Suzuki-Miyaura coupling) and salt formation with HCl. Intermediates should be characterized using -/-NMR for structural confirmation and HPLC (≥98% purity thresholds) to monitor reaction progress .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC-UV to track degradation products. Store samples at 25°C (ambient), 4°C (refrigerated), and -20°C (long-term) in buffers (pH 2–9). Compare chromatograms over 1–4 weeks to identify instability triggers (e.g., hydrolysis of the oxaborinine ring or amide bond cleavage) .
Q. What analytical techniques are critical for quantifying impurities in bulk batches?
- Methodology : Use UPLC-MS with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Reference standards for common byproducts (e.g., dehydroxy analogs or incomplete salt forms) should be synthesized. Quantify impurities via external calibration curves, adhering to ICH Q3A/B guidelines .
Advanced Research Questions
Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?
- Methodology : Perform orthogonal assays (e.g., fluorescence polarization vs. FRET) to validate target engagement. Use structural analogs to probe the role of the boronic acid group in binding. Molecular dynamics simulations (e.g., Schrödinger Suite) can model interactions with catalytic serine residues in proteases, reconciling discrepancies between in vitro and cellular activity .
Q. What strategies optimize the compound’s pharmacokinetics (PK) in rodent models?
- Methodology : Administer via IV (bolus) and oral gavage to determine bioavailability. Use LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL). Modify the aminoethyl-cyclohexyl moiety to enhance solubility (e.g., PEGylation) or reduce hepatic clearance. Monitor metabolite formation (e.g., boronic acid hydrolysis) via high-resolution mass spectrometry .
Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target kinases?
- Methodology : Synthesize derivatives with variations in the cyclohexyl-acetamido linker (e.g., alkyl chain length, stereochemistry). Screen against a kinase panel (e.g., Eurofins KinaseProfiler). Co-crystallize lead compounds with human kinases (e.g., JAK2, EGFR) to identify selectivity-determining residues. Cross-reference with PubChem BioAssay data for off-target predictions .
Q. What in vivo models are suitable for evaluating toxicity of the dihydrochloride salt?
- Methodology : Use zebrafish embryos (OECD TG 236) for acute toxicity screening. For chronic exposure, conduct 28-day repeat-dose studies in Sprague-Dawley rats (10–100 mg/kg). Assess renal/hepatic function (ALT, BUN) and histopathology. Compare results to structurally related compounds (e.g., 2,4-D derivatives) to contextualize toxicity mechanisms .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for batch-to-batch variability?
- Methodology : Include a reference standard (e.g., USP-grade) in each assay plate. Normalize activity data to internal controls (e.g., housekeeping genes in qPCR). Apply ANOVA with post-hoc Tukey tests to compare EC values across batches. Use Principal Component Analysis (PCA) to correlate impurities with potency shifts .
Q. What statistical approaches validate the compound’s mechanism of action in transcriptomic studies?
- Methodology : Perform RNA-seq on treated vs. untreated cells (n=3 replicates). Use DESeq2 for differential expression analysis and GSEA for pathway enrichment. Confirm findings with CRISPR knockouts of putative target genes. Cross-validate with public datasets (e.g., GEO) to identify conserved signatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
